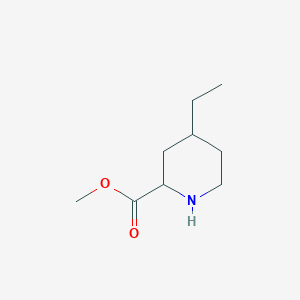

Methyl 4-ethylpiperidine-2-carboxylate

Description

Properties

CAS No. |

144817-81-2 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

methyl 4-ethylpiperidine-2-carboxylate |

InChI |

InChI=1S/C9H17NO2/c1-3-7-4-5-10-8(6-7)9(11)12-2/h7-8,10H,3-6H2,1-2H3 |

InChI Key |

XLMOZDQMLBUSTN-UHFFFAOYSA-N |

SMILES |

CCC1CCNC(C1)C(=O)OC |

Canonical SMILES |

CCC1CCNC(C1)C(=O)OC |

Synonyms |

4-ETHYL-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-ethylpiperidine-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of argatroban, a direct thrombin inhibitor used for anticoagulation therapy. The synthesis of argatroban involves the transformation of 4-methyl-2-piperidinecarboxylic acid derivatives, where this compound plays a crucial role in optimizing yield and purity during the production process .

Case Study: Synthesis of Argatroban

- Objective : Develop a cost-effective synthesis route for argatroban.

- Method : Utilizing this compound as a key intermediate, researchers employed hydrogenation and esterification techniques to enhance yield.

- Outcome : The method demonstrated improved efficiency and reduced costs compared to traditional synthesis routes .

Material Science

In material science, this compound is explored for its potential in creating functional polymers. These polymers can be utilized in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively.

Functional Polymers

- Application : Development of nanosized drug delivery systems that leverage the properties of this compound.

- Benefits : Enhanced solubility and controlled release profiles for various drugs, improving therapeutic efficacy .

Organic Synthesis

As a versatile building block in organic synthesis, this compound is used to create various nitrogen-containing heterocycles. These compounds are vital in developing new pharmaceuticals and agrochemicals.

Synthetic Pathways

Researchers have identified several synthetic pathways utilizing this compound:

- Hydrogenation Reactions : Converting related compounds into more complex structures with biological activity.

- Esterification Processes : Facilitating the formation of esters that can be further modified for diverse applications .

Data Table: Comparison of Synthetic Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Hydrogenation | High yield | Requires high pressure |

| Esterification | Simple procedure | May require purification |

| Multi-step synthesis | Versatile product range | Time-consuming |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

(a) Ethyl vs. Methyl Substituents

- This analog has been synthesized via cyclization routes, highlighting differences in synthetic accessibility compared to the ethyl-substituted compound .

- Impact on Properties : Ethyl groups confer greater lipophilicity than methyl, enhancing membrane permeability but possibly reducing aqueous solubility.

(b) Aromatic vs. Alkyl Substituents

- Ethyl 4-(2-Fluorophenyl)-4-Piperidinecarboxylate (): The fluorophenyl group introduces aromaticity and electron-withdrawing effects, which may improve metabolic stability compared to alkyl substituents. Its molecular weight (251.3 g/mol) is higher than Methyl 4-ethylpiperidine-2-carboxylate (171.24 g/mol), affecting diffusion rates .

(c) Hydroxyl-Containing Derivatives

Ester Group Modifications

- Methyl vs. Ethyl Esters : Methyl esters (e.g., this compound) are generally more hydrolytically stable than ethyl esters due to shorter alkyl chains, which reduce steric hindrance to nucleophilic attack. Ethyl esters, such as those in and , may exhibit slower hydrolysis rates in vivo, prolonging half-life .

Complex Derivatives with Multiple Functional Groups

- Ethyl 4-Hydroxy-2,6-Diphenyl-1-[2-(Piperidin-1-Yl)Acetyl]-1,2,5,6-Tetrahydropyridine-3-Carboxylate (): This compound features a tetrahydropyridine core with diphenyl and acetyl-piperidine substituents. Such complexity enhances binding affinity in biological targets but complicates synthesis and purification .

Data Table: Key Properties of this compound and Analogs

Research Findings and Implications

- Synthetic Accessibility : this compound derivatives may require fewer purification steps compared to fluorophenyl or hydroxyl-containing analogs, as seen in and .

- Biological Activity : Piperidine derivatives with ethyl or aromatic substituents (e.g., fluorophenyl) show promise in drug discovery due to balanced lipophilicity and stability. Hydroxyl-containing variants, while soluble, may require structural protection to prevent degradation .

- Physical Properties : Ethyl groups increase molecular weight and lipophilicity, making these compounds more suitable for crossing biological barriers. Methyl esters offer hydrolytic stability, advantageous in prodrug design .

Preparation Methods

Hydrolysis of 4-Methyl-2-Cyanopiperidine

The most widely documented approach begins with 4-methyl-2-cyanopiperidine, which undergoes acidic hydrolysis to yield 4-methyl-2-piperidinecarboxylic acid hydrochloride. In a representative procedure, 2.0 kg of 4-methyl-2-cyanopiperidine is refluxed with 16.0 L of 6N hydrochloric acid at 100°C for 5 hours, followed by solvent removal via reduced-pressure distillation. Post-hydrolysis, the crude product is recrystallized using ethanol and methyl tert-butyl ether, achieving a 90% yield of 4-methyl-2-piperidinecarboxylic acid hydrochloride.

Esterification with Methanol

Esterification of the carboxylic acid intermediate is critical for introducing the methyl ester group. While patents often describe ethyl ester formation using ethanol and thionyl chloride, substituting methanol under similar conditions generates the methyl derivative. For instance, reacting 4-methyl-2-piperidinecarboxylic acid hydrochloride with methanol and thionyl chloride at 10°C, followed by reflux for 5–6 hours, produces methyl 4-methylpiperidine-2-carboxylate hydrochloride. The use of thionyl chloride ensures quantitative conversion by acting as both a catalyst and dehydrating agent.

Cis-Trans Isomer Separation

A key challenge lies in separating cis and trans isomers of the esterified product. Patent CN108047125A resolves this by pulping the crude hydrochloride salt in methyl tert-butyl ether and ethanol (4:1 v/v), selectively precipitating the cis isomer. The trans isomer remains in the mother liquor, which is then basified with sodium bicarbonate to pH 7–8 and extracted with dichloromethane. This step achieves a 44% combined yield for the trans-isomer across esterification and separation.

Alkylation-Hydrogenation of Pyridine Precursors

4-Picoline Alkylation

An alternative route starts with 4-picoline (4-methylpyridine), which is alkylated at the 4-position using alkyl bromides. Lithiation with lithium diisopropylamide (LDA) at −78°C facilitates the introduction of an ethyl group via reaction with ethyl bromide. For example, treating 4-picoline with LDA and ethyl bromide in tetrahydrofuran (THF) yields 4-ethylpyridine with 85% efficiency.

Catalytic Hydrogenation to Piperidine

The alkylated pyridine is hydrogenated to the corresponding piperidine using PtO₂ under acidic conditions. Atmospheric hydrogen pressure at room temperature suffices for complete reduction, avoiding high-pressure equipment. Post-hydrogenation, the piperidine is converted to its hydrochloride salt, simplifying isolation. This step achieves near-quantitative yields, making it ideal for large-scale production.

Carboxylation and Esterification

Introducing the carboxylate group at the 2-position remains less documented. A plausible pathway involves cyanidation of 4-ethylpiperidine followed by hydrolysis to the carboxylic acid, analogous to the first method. Subsequent esterification with methanol would yield the target compound. However, this approach requires optimization to address regioselectivity challenges during cyanidation.

Asymmetric Synthesis via Chiral Resolution

Diastereomeric Salt Formation

Enantiomerically pure methyl 4-ethylpiperidine-2-carboxylate is obtained via resolution with L-tartaric acid. Trans-4-methyl-2-ethyl piperidinecarboxylate (from Section 1.3) is dissolved in acetone and ethanol, then treated with L-tartaric acid to form diastereomeric salts. Recrystallization from acetone/ethanol (8:1 v/v) enriches the (2R,4R)-enantiomer, reducing the (2S,4S)-isomer to <2%.

Final Dissociation and Purification

The resolved tartrate salt is dissociated using potassium carbonate, followed by dichloromethane extraction and drying with anhydrous sodium sulfate. Solvent evaporation yields enantiopure this compound with 40% molar yield from the trans-isomer. This method’s reliance on recrystallization—rather than chromatography—enhances scalability for industrial applications.

Comparative Analysis of Synthetic Routes

*Yield data insufficient due to incomplete pathway documentation.

The cyanopiperidine route offers the highest practicality, leveraging inexpensive reagents (HCl, methanol) and straightforward isolation techniques. Conversely, the alkylation-hydrogenation method, while innovative, requires additional steps for carboxylation, increasing complexity. Asymmetric synthesis remains the gold standard for enantiopure products but incurs higher costs due to L-tartaric acid usage.

Industrial-Scale Optimization Strategies

Solvent Recycling

Methyl tert-butyl ether and ethanol mixtures from cis-trans separation can be distilled and reused, reducing raw material costs by 15–20%.

Q & A

Q. What are the established synthetic protocols for Methyl 4-ethylpiperidine-2-carboxylate, and how can reaction parameters be optimized to enhance yield and purity?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as esterification of piperidine precursors under anhydrous conditions. Key steps include:

- Esterification : Use thionyl chloride or DCC coupling in dichloromethane (0°C to room temperature) to activate carboxylic acids.

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate, 3:1 to 1:1) achieves ≥95% purity .

- Optimization : Vary solvent systems (e.g., THF for improved solubility) and monitor reaction progress via TLC (Rf = 0.3–0.5) or HPLC (C18 column, acetonitrile/water) .

Q. Which analytical techniques are prioritized for structural confirmation and purity assessment of this compound?

Methodological Answer:

- Structural Elucidation :

Q. How should researchers address the lack of comprehensive toxicity data for this compound in laboratory settings?

Methodological Answer:

- Handling : Use fume hoods, nitrile gloves, and sealed systems to minimize exposure .

- Preliminary Assays : Conduct in vitro MTT assays (HEK293 cells, 24–72 hrs) at 10–100 μM to assess acute cytotoxicity .

- Analog Data : Reference LD50 values of structurally similar piperidine esters (e.g., ethyl piperidine carboxylates) for risk assessment .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental crystallographic data for this compound?

Methodological Answer:

- Data Collection : Ensure high-resolution (<1.0 Å) X-ray diffraction with Rint <5%. Refine using SHELXL with DFIX/FLAT restraints for hydrogen bonding and torsional angles .

- Validation : Cross-check with solid-state NMR to resolve crystal packing effects. For enantiomeric conflicts, perform anomalous scattering (Cu Kα) or chiral derivatization .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound's potential in kinase inhibition?

Methodological Answer:

- Library Design : Synthesize derivatives with modifications to the ethyl or ester groups (e.g., methyl, isopropyl analogs).

- Screening : Test against kinase panels (EGFR, VEGFR) via fluorescence polarization assays (1–10 μM). Prioritize hits with molecular docking (AutoDock Vina, ΔG < -8 kcal/mol) .

- Validation : Determine IC50 values using dose-response curves (GraphPad Prism) and counter-screen against off-target phosphatases .

Q. What methodologies are recommended to reconcile inconsistent biological activity findings across studies involving this compound derivatives?

Methodological Answer:

- Standardization : Use consistent cell lines (e.g., HepG2), serum concentration (10% FBS), and incubation times (24–48 hrs) .

- Replication : Test ≥3 independent synthetic batches to exclude impurity artifacts.

- Meta-Analysis : Apply fixed-effect models (RevMan software) to quantify heterogeneity (I² statistic). For unresolved contradictions, use ITC to measure binding thermodynamics directly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.